Mu-Opioid Receptor (MOR) Functional Activity: 6-Allyl vs. 6-Unsubstituted Analog
In a luminescence-based, high-throughput cell-based assay for human MOR isoform MOR-1, 2-phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one produced an activation signal of 4.41 relative units at 9.3 µM . By contrast, the 6-unsubstituted comparator (2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one, CAS 73150-79-5) showed no detectable MOR activity in any public dataset and its sole reported bioactivity is an IC₅₀ of 50 µM versus prothrombin [1].
| Evidence Dimension | Mu-opioid receptor (MOR) activation |
|---|---|
| Target Compound Data | 4.41 activation units at 9.3 µM (HTS assay) |
| Comparator Or Baseline | 2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one (73150-79-5): no MOR activity reported; only prothrombin IC₅₀ 50,000 nM |
| Quantified Difference | Qualitative gain-of-function: MOR engagement present versus absent |
| Conditions | Luminescence-based cell-based primary HTS, MOR-1 isoform, The Scripps Research Institute Molecular Screening Center |
Why This Matters
Procurement of the 6-allyl compound is mandated when the experimental goal is MOR modulation; the 6-unsubstituted analog is functionally silent at this therapeutically critical target.
- [1] BindingDB. BDBM33670: 2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one prothrombin IC₅₀ = 5.00E+4 nM. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=33670 (accessed 2026-04-30). View Source
